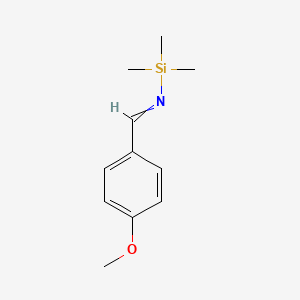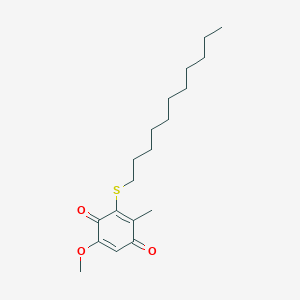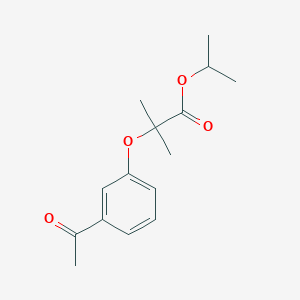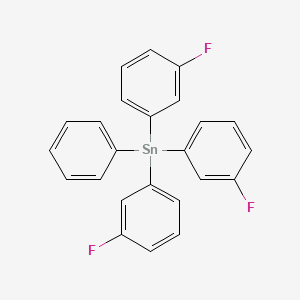
Tris(3-fluorophenyl)(phenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-fluorophenyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three 3-fluorophenyl groups and one phenyl group. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, catalysis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(3-fluorophenyl)(phenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions . The general reaction scheme is as follows:
R-Sn(3-C6H4F)3+R’-X→R-R’+Sn(3-C6H4F)3X
where R represents the phenyl group, and X represents a halide or pseudohalide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halides or pseudohalides as reactants, with palladium catalysts facilitating the reaction.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Tris(3-fluorophenyl)(phenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the Stille coupling reaction.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tris(3-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The presence of fluorine atoms enhances its reactivity and selectivity in certain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: An organotin compound with three methyl groups bonded to tin.
Tributyltin hydride: An organotin hydride used as a source of hydride radicals in organic reactions.
Triphenyltin chloride: An organotin compound with three phenyl groups bonded to tin.
Uniqueness
Tris(3-fluorophenyl)(phenyl)stannane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly useful in specific catalytic and synthetic applications .
Eigenschaften
CAS-Nummer |
62942-28-3 |
|---|---|
Molekularformel |
C24H17F3Sn |
Molekulargewicht |
481.1 g/mol |
IUPAC-Name |
tris(3-fluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*1-2,4-5H;1-5H; |
InChI-Schlüssel |
GJIMTINEPFQINH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



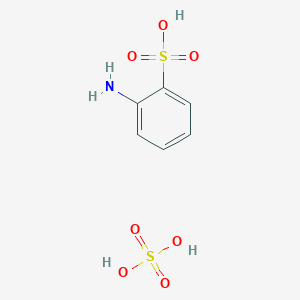

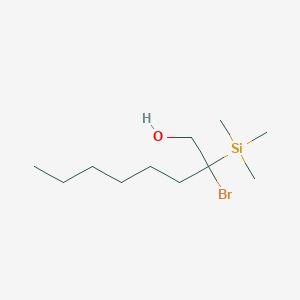
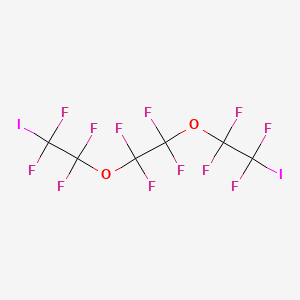
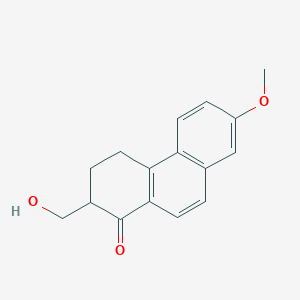
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
